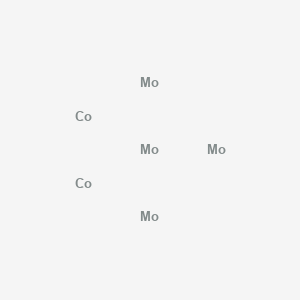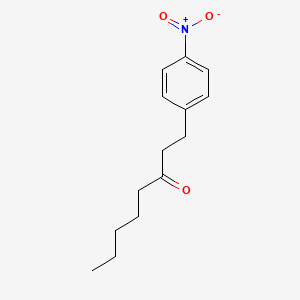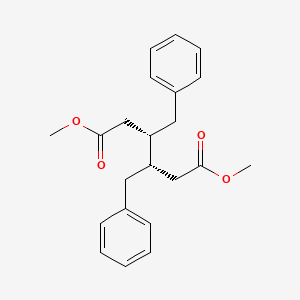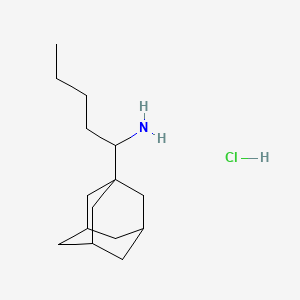![molecular formula C32H27ClN4O B14178157 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile CAS No. 897402-09-4](/img/structure/B14178157.png)
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, an indole ring, and a cyanomethoxy group, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and indole intermediates, followed by their coupling through a series of reactions such as:
Suzuki Coupling: This reaction involves the coupling of a boronic acid derivative of the quinoline with a halogenated phenyl compound in the presence of a palladium catalyst.
Knoevenagel Condensation: This step involves the reaction of the quinoline derivative with an aldehyde to form the ethenyl linkage.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a fluorescent probe for imaging applications can be explored due to the presence of the quinoline and indole moieties, which are known for their fluorescence properties.
Medicine
In medicine, the compound may have potential as a therapeutic agent. The quinoline moiety is a common pharmacophore in many drugs, suggesting that this compound could be investigated for its pharmacological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific electronic or optical properties, given its complex structure and functional groups.
Mecanismo De Acción
The mechanism of action of 5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is likely to involve interactions with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The indole ring may interact with various enzymes, inhibiting their activity. The cyanomethoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline moiety.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole ring.
Cyanomethoxybenzene: A simpler compound with a cyanomethoxy group.
Uniqueness
5-{3-[2-(7-Chloroquinolin-2-yl)ethenyl]phenyl}-5-[7-(cyanomethoxy)-2,3-dihydro-1H-indol-1-yl]pentanenitrile is unique due to the combination of these three functional groups in a single molecule
Propiedades
Número CAS |
897402-09-4 |
|---|---|
Fórmula molecular |
C32H27ClN4O |
Peso molecular |
519.0 g/mol |
Nombre IUPAC |
5-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-5-[7-(cyanomethoxy)-2,3-dihydroindol-1-yl]pentanenitrile |
InChI |
InChI=1S/C32H27ClN4O/c33-27-13-11-24-12-15-28(36-29(24)22-27)14-10-23-5-3-7-26(21-23)30(8-1-2-17-34)37-19-16-25-6-4-9-31(32(25)37)38-20-18-35/h3-7,9-15,21-22,30H,1-2,8,16,19-20H2 |
Clave InChI |
FNHPLDOITUWHFD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=C1C=CC=C2OCC#N)C(CCCC#N)C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)acetamide](/img/structure/B14178078.png)


![3,3'-[Oxybis(methylene)]bis(6-methyl-7-oxabicyclo[4.1.0]heptane)](/img/structure/B14178090.png)


![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)





![N-Benzyl-2-[(trimethylsilyl)oxy]-N-{2-[(trimethylsilyl)oxy]ethyl}ethan-1-amine](/img/structure/B14178159.png)
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)
